Methyl-octadecyl-amine, hydrochloride
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Overview
Description
Methyl-octadecyl-amine, hydrochloride is an organic compound with the molecular formula C19H42ClN. It is a derivative of octadecylamine, where a methyl group is attached to the nitrogen atom, and it is present in its hydrochloride salt form. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-octadecyl-amine, hydrochloride typically involves the methylation of octadecylamine. One common method is the reaction of octadecylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C18H37NH2+CH3I→C18H37N(CH3)H+HI
The resulting methyl-octadecylamine is then converted to its hydrochloride salt by reacting with hydrochloric acid:
C18H37N(CH3)H+HCl→C18H37N(CH3)H⋅HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl-octadecyl-amine, hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Quaternary ammonium salts or amides.
Scientific Research Applications
Methyl-octadecyl-amine, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of Methyl-octadecyl-amine, hydrochloride is primarily based on its surfactant properties. It can interact with lipid bilayers, altering membrane permeability and facilitating the delivery of active compounds. The molecular targets include cell membranes and lipid-based structures, where it can disrupt or stabilize the membrane depending on the concentration and conditions.
Comparison with Similar Compounds
Similar Compounds
Octadecylamine: The parent compound without the methyl group.
Dimethyloctadecylamine: Contains two methyl groups attached to the nitrogen atom.
Hexadecylamine: Similar structure but with a shorter carbon chain.
Uniqueness
Methyl-octadecyl-amine, hydrochloride is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective surfactant. Its hydrochloride form enhances its solubility in aqueous solutions, which is advantageous for various applications.
Properties
CAS No. |
2787-53-3 |
---|---|
Molecular Formula |
C19H42ClN |
Molecular Weight |
320.0 g/mol |
IUPAC Name |
N-methyloctadecan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H41N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2;/h20H,3-19H2,1-2H3;1H |
InChI Key |
NNKSAZWMTWKXLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC.Cl |
Origin of Product |
United States |
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